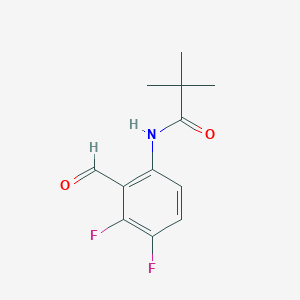
N-(3,4-Difluoro-2-formylphenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Difluoro-2-formylphenyl)pivalamide is an organic compound with the molecular formula C12H13F2NO2 It is characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, along with a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluoro-2-formylphenyl)pivalamide typically involves the reaction of 3,4-difluoroaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluoro-2-formylphenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: N-(3,4-Difluoro-2-carboxyphenyl)pivalamide.
Reduction: N-(3,4-Difluoro-2-hydroxyphenyl)pivalamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Difluoro-2-formylphenyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Difluoro-2-formylphenyl)pivalamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atoms can also influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluoro-2-formylphenyl)pivalamide
- N-(4,5-Difluoro-2-formylphenyl)pivalamide
- N-(3,4-Difluoro-2-(2,2,2-trifluoroacetyl)phenyl)pivalamide
Uniqueness
N-(3,4-Difluoro-2-formylphenyl)pivalamide is unique due to the specific positioning of the fluorine atoms and the formyl group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the pivalamide group also contributes to its stability and solubility properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13F2NO2 |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
N-(3,4-difluoro-2-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H13F2NO2/c1-12(2,3)11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
InChI Key |
FHEMGOUYSYIZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)













